Scientific Field: Organic Chemistry
Summary of Application: N-(4-chlorobenzyl)urea is used in the synthesis of N-monosubstituted urea products.
Scientific Field: Agricultural Science
Summary of Application: N-(4-chlorobenzyl)urea is used in the production of controlled-release urea (CRU), which is mixed with conventional urea to improve nitrogen use efficiency (NUE) in wheat and maize.
Methods of Application: The CRU treatments were one-time applied, while for the urea treatments, fertilizer N was applied in a split application.
Scientific Field: Electrochemistry
Summary of Application: N-(4-chlorobenzyl)urea is used in the field of urea electrooxidation, specifically in urea electrolysis hydrogen production.
Summary of Application: N-(4-chlorobenzyl)urea is used in a practically simple, catalyst-free, and scalable synthesis of N-substituted ureas in water.
Methods of Application: The synthesis involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent.
Scientific Field: Agrochemical Industry
Summary of Application: N-substituted urea of 3,4-dichloro aniline, which includes N-(4-chlorobenzyl)urea, is a key structural motif for linuron and diuron.
Scientific Field: Biochemistry
Summary of Application: N-(4-chlorobenzyl)urea is used in proteomics research.
N-(4-chlorobenzyl)urea is an organic compound with the molecular formula CHClNO. It belongs to the class of urea derivatives and is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the urea functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and agricultural science.
The synthesis of N-(4-chlorobenzyl)urea can be accomplished through several methods:
N-(4-chlorobenzyl)urea has several potential applications:
Research on interaction studies involving N-(4-chlorobenzyl)urea has primarily focused on its biochemical interactions. For instance, investigations into its enzyme inhibition capabilities have highlighted its potential role in modulating metabolic pathways in plants. Further studies are necessary to elucidate its interactions with biological targets at the molecular level.
N-(4-chlorobenzyl)urea shares structural similarities with several other compounds within the urea derivative class. Here are some comparable compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chlorophenylurea | CHClNO | Lacks the benzyl group; used in herbicides |
N'-(1-Naphthyl)urea | CHNO | Contains a naphthyl group; studied for antitumor activity |
N,N-Dimethylurea | CHNO | Simple structure; used as a solvent and reagent |
N-(4-chlorobenzyl)urea is unique due to its specific substitution pattern on the benzene ring, which may confer distinct biological activities compared to other urea derivatives. Its chlorinated aromatic structure enhances lipophilicity, potentially improving its efficacy as an agrochemical or pharmaceutical agent.